molecular formula C11H9NO4 B2551159 1-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS No. 126718-55-6

1-(Carboxymethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2551159
CAS No.: 126718-55-6
M. Wt: 219.196
InChI Key: IQFBBTYFQVXXDT-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-1H-indole-2-carboxylic acid is a high-purity chemical compound with the CAS Registry Number 126718-55-6 . It has a molecular formula of C11H9NO4 and a molecular weight of 219.19 g/mol . This solid is characterized by its two carboxylic acid functional groups, which make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . Indole-2-carboxylic acid derivatives are of significant interest in pharmaceutical research. They serve as critical scaffolds in the development of potent inhibitors, such as Mcl-1 inhibitors which are being investigated for the treatment of various cancers, including hematological malignancies and solid tumors . These inhibitors work by disrupting protein-protein interactions that are essential for cancer cell survival, thereby inducing programmed cell death (apoptosis) . The structural motif provided by this compound is therefore valuable for researchers exploring novel oncological therapies and conducting structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

1-(carboxymethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-10(14)6-12-8-4-2-1-3-7(8)5-9(12)11(15)16/h1-5H,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFBBTYFQVXXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the alkylation of indole with a carboxymethylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the carboxymethylating agent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole. The process includes protection and deprotection steps to ensure selective functionalization of the indole ring. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Functional Group Reactions

The compound’s dual carboxylic acid groups and indole core enable diverse reactivity:

Carboxylic Acid Group Reactions

Reaction TypeReagents/ConditionsOutcome
Esterification Alcohols (e.g., ethanol), acid catalystFormation of esters (e.g., ethyl esters)
Amidation Amines, coupling agents (e.g., EDC)Amide derivatives
Decarboxylation High temperature, catalytic conditionsLoss of CO₂, formation of indole derivatives

Indole Core Reactions

  • Electrophilic Substitution : Despite electron-withdrawing carboxylic acid groups, bromination at specific positions (e.g., C6) is feasible under controlled conditions .

  • Ring Functionalization : Introduction of substituents (e.g., halogens, long-chain branches) to modulate biological activity, as observed in HIV integrase inhibitors .

Mechanistic Insights

The compound’s structure influences its reactivity and applications:

  • Metal Chelation : The carboxylic acid groups and indole core enable chelation of Mg²⁺ ions in biological targets (e.g., HIV-1 integrase), enhancing inhibitory activity .

  • Hydrophobic Interactions : Substituents on the indole core (e.g., long branches at C3) interact with hydrophobic cavities in enzymes, improving binding affinity .

Key Reaction Data

Reaction ContextExample DerivativeIC₅₀ (CysLT₁)IC₅₀ (HIV Integrase)
CysLT₁ Antagonism (Compound 17k )7-Methoxy substituent0.0059 μM
HIV Integrase Inhibition (Compound 20a )C3 long branch, C6 halogen0.13 μM

This compound’s reactivity underscores its utility in drug discovery, particularly in targeting inflammatory and viral pathways through tailored structural modifications.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(carboxymethyl)-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. These compounds exhibit significant inhibitory effects on the strand transfer activity of integrase, which is crucial for viral replication. For instance, modifications at specific positions on the indole core have led to derivatives with IC50 values as low as 0.13 μM, indicating strong antiviral activity .

Table 1: Antiviral Activity of Indole Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 30.13Inhibits integrase strand transfer
Compound 412.41Binds to Mg²⁺ ions in integrase
Compound 17a3.11π-stacking interaction with viral DNA

Antioxidant Properties

Indole derivatives are also recognized for their antioxidant capabilities. A series of novel indole-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant potential, demonstrating that structural modifications can enhance their efficacy in scavenging free radicals . The presence of carboxylic acid groups is believed to play a significant role in this activity.

Table 2: Antioxidant Activity of Indole Derivatives

CompoundDPPH Scavenging Activity (%)IC50 (μM)
N-substituted derivative 3a85% at 50 μM25
N-substituted derivative 3b90% at 50 μM20

Biological Interaction Studies

Research has focused on the interactions between this compound and various biological targets, including enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate binding affinities and mechanisms of action. These studies are vital for understanding the therapeutic potential of this compound in treating diseases associated with enzyme dysregulation .

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and carboxylic acid groups play a crucial role in binding to these targets, influencing their activity. The indole ring structure allows for π-π interactions and hydrogen bonding, which are essential for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(carboxymethyl)-1H-indole-2-carboxylic acid with other indole-2-carboxylic acid derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Solubility Key Applications Reference ID
This compound 1-CH$_2$COOH, 2-COOH Not reported Polar solvents Catalysis, drug design
1-Methyl-1H-indole-2-carboxylic acid 1-CH$_3$, 2-COOH 219 THF, DMSO Antagonist synthesis
1-Benzyl-5-methoxy-1H-indole-2-carboxylic acid 1-CH$2$Ph, 5-OCH$3$, 2-COOH 198–199 EtOAc, CHCl$_3$ Enzyme inhibition studies
1-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid 1-(CH$2$)$3$OPh, 2-COOH Not reported DMF, MeOH Mcl1 inhibitor development
1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid 1-CH$2$C$3$H$_5$, 2-COOH Not reported Toluene, EtOH Fragment-based drug discovery

Key Observations :

  • Polarity : The dual carboxylic acid groups in This compound enhance its polarity compared to alkyl-substituted analogs (e.g., 1-methyl or 1-benzyl derivatives), making it more soluble in aqueous or polar organic solvents .
  • Thermal Stability : Methyl or benzyl substituents (e.g., 1-methyl-1H-indole-2-carboxylic acid ) increase melting points due to improved crystal packing .

Key Observations :

  • Ester Hydrolysis : A common strategy for generating carboxylic acid derivatives. The carboxymethyl analog requires careful pH control to avoid decarboxylation .
  • Coupling Reactions: Bulky substituents (e.g., phenoxypropyl) necessitate coupling agents like HATU for efficient amide/ester bond formation .
Commercial and Industrial Relevance
  • Cost : This compound is priced at ~€412/100 mg, while simpler analogs (e.g., 1-methyl derivatives) cost ~$1473.14/2.5 g, reflecting higher synthesis complexity for the former .
  • Scalability : Alkyl-substituted derivatives (e.g., 1-cyclopropylmethyl) are more amenable to large-scale production due to straightforward alkylation protocols .

Biological Activity

1-(Carboxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, particularly its potential applications in medicinal chemistry and its mechanisms of action.

This compound features two carboxyl groups, which enhance its solubility and reactivity. The structural formula can be represented as follows:

C11H9NO4\text{C}_{11}\text{H}_{9}\text{N}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including HIV-1 integrase, which is crucial for viral replication. It chelates magnesium ions within the enzyme's active site, disrupting its function .
  • Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant inhibitory effects on HIV replication by targeting integrase .

Biological Activity Data

The following table summarizes the biological activities and IC50 values (the concentration required to inhibit 50% of the target activity) for various derivatives related to this compound:

Compound NameTargetIC50 (μM)Reference
This compoundHIV-1 Integrase32.37
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13
Indole-2-carboxylic acid (parent compound)HIV-1 Integrase12.41

Study on Antiviral Activity

A recent study demonstrated that indole derivatives, including this compound, effectively inhibited the strand transfer activity of HIV-1 integrase. The binding conformation analysis revealed that the indole core and carboxyl groups chelated magnesium ions essential for integrase function, leading to a significant reduction in viral replication .

Structure-Activity Relationship (SAR)

Further structural optimizations have been conducted to enhance the activity of indole derivatives against HIV-1 integrase. Modifications at the C3 and C6 positions of the indole core improved binding affinity and inhibitory potency. For instance, the introduction of halogenated benzene rings at these positions significantly increased the activity, with some derivatives achieving IC50 values as low as 0.13 μM .

Q & A

Q. What PPE and waste management protocols are mandatory?

  • Safety Framework :
  • PPE : Respirators (OV/AG/P99), chemical-resistant suits, and face shields.
  • Waste : Neutralize spills with NaHCO₃, collect in hazardous waste containers, and incinerate.
    Document exposure controls per OSHA/NIOSH guidelines .

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